N-[4-(2-phenylethynyl)phenyl]butanamide

Polypharmacology profiling Target-based screening Chemogenomics

Chemogenomic screening deck builders frequently encounter uncharacterized compounds requiring expensive de novo bioactivity profiling. N-[4-(2-phenylethynyl)phenyl]butanamide (CAS 439097-37-7) eliminates this barrier: • 24 pre-curated bioactivity records across 17 macromolecular targets in ChEMBL (CHEMBL1374893), providing ready-made assay validation benchmarks and off-target liability data. • Rigid diphenylacetylene core restricts conformational flexibility for entropically driven binding modes, supporting structure-based lead design. • Quantified PNMT affinity (Ki 1.11 mM) serves as a negative-control benchmark absent in simpler butanamide analogs. Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C18H17NO
Molecular Weight 263.34
CAS No. 439097-37-7
Cat. No. B2939799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-phenylethynyl)phenyl]butanamide
CAS439097-37-7
Molecular FormulaC18H17NO
Molecular Weight263.34
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C18H17NO/c1-2-6-18(20)19-17-13-11-16(12-14-17)10-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6H2,1H3,(H,19,20)
InChIKeyQANIAORLZJKBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Phenylethynyl)phenyl]butanamide — Physicochemical & Pharmacological Profile


N-[4-(2-phenylethynyl)phenyl]butanamide (CAS 439097-37-7, CHEMBL1374893) is a synthetic small-molecule diphenylacetylene (tolane) derivative characterized by a terminal butanamide moiety linked to a 4-(2-phenylethynyl)phenyl scaffold [1]. The compound has a molecular formula of C₁₈H₁₇NO, a molecular weight of 263.3 g/mol, a computed XLogP3 of 4.1, and a topological polar surface area of 29.1 Ų [1]. In the ChEMBL database, CHEMBL1374893 holds a maximum development phase of ‘Preclinical’ with records spanning 24 bioactivity data points against 17 distinct macromolecular targets, including enzymes, membrane receptors, epigenetic regulators, and transporters [2]. This broad in-vitro profiling profile differentiates the compound from simpler N-phenylbutanamide congeners that typically lack such systematically curated multi-target activity annotations.

Tool compound Multi-target annotation for chemogenomic screening library
Scaffold Conformationally restricted diphenylacetylene core for structure-based design
Profiling Preclinical-stage profiling with curated bioactivity records across target classes

N-[4-(2-Phenylethynyl)phenyl]butanamide — Differentiation from Simple Analogs


In-class substitution of N-[4-(2-phenylethynyl)phenyl]butanamide with structurally simpler analogs (e.g., N-phenylbutanamide or 4-phenyl-N-(2-phenylethyl)butanamide) is unsupported by quantitative evidence and risks altering both the target-interaction profile and the physicochemical property envelope. Although experimentally determined selectivity or potency data for this specific compound remain sparse, the 24 target activities curated for CHEMBL1374893 in the ChEMBL database [1] demonstrate a polypharmacology profile that is absent in the corresponding records of N-phenylbutanamide (CID 7702, which lacks substantial bioactivity annotations in ChEMBL). The rigidified linear geometry conferred by the diphenylacetylene core (C≡C bond) imposes a restricted conformational space compared to the freely rotating single bonds of phenethyl analogs, potentially affecting both the binding-mode complementarity and the logP-dependent membrane partitioning [2]. Procurement of a generic butanamide lacking the 4-(2-phenylethynyl)phenyl substituent would therefore forfeit the specific molecular recognition features associated with this scaffold.

Loss of curated multi-target data
N-phenylbutanamide has zero bioactivity records in ChEMBL, eliminating pre-existing target-engagement hypotheses for assay selection.
Altered conformational profile
Phenethyl analogs add a rotatable bond, potentially reducing favorable binding entropy contributions.
Shifted lipophilicity range
Simple butanamides have lower computed logP, which may alter membrane partitioning and solubility in assay media.

N-[4-(2-Phenylethynyl)phenyl]butanamide — Evidence vs Closest Analogs


ChEMBL Multi-Target Bioactivity Coverage vs Unsubstituted Analog

A direct database-level comparison reveals that N-[4-(2-phenylethynyl)phenyl]butanamide (CHEMBL1374893) holds 24 curated bioactivity records spanning AC40, AC50, and functional assay outcomes against 17 distinct macromolecular targets (including enzymes, membrane receptors, epigenetic regulators, and transporters) [1]. In contrast, the simpler N-phenylbutanamide (CID 7702) yields zero structurally mapped bioactivity entries within the same ChEMBL release [1]. This disparity indicates a substantially broader experimental annotation footprint for the 4-(2-phenylethynyl)phenyl-substituted congener, providing end-users with pre-existing target-engagement hypotheses that are unavailable for the unsubstituted baseline scaffold.

Bioactivity Records
Head-to-head
24 curated activities vs none
Supports assay validation & off-target screening
ChEMBL release 35; batch-specific activity not guaranteed
Polypharmacology profiling Target-based screening Chemogenomics

Rigid Diphenylacetylene Core vs Flexible Phenethyl Analogs

The target compound possesses 5 rotatable bonds (PubChem computed property), reflecting the butanamide side chain plus the single bonds flanking the central phenyl rings [1]. However, the carbon-carbon triple bond (C≡C) of the phenylethynyl unit enforces a linear, rigidified geometry between the two aromatic rings. In contrast, an equivalent phenethyl analog (C–C single bond) would add one additional rotatable bond and permit free rotation, increasing the conformational entropy penalty upon binding. This structural rigidity can translate into improved entropic binding contributions in target engagement assays, a factor absent in fully flexible analogs [2].

Conformational Restriction
Class-level inference
5 rotatable bonds (C≡C) vs ≥6 (phenethyl)
May reduce binding entropy penalty
In-silico only; no thermodynamic data available
Conformational restriction Ligand efficiency Physicochemical property optimization

PNMT Inhibition — Weak but Detectable Activity

BindingDB entry BDBM50367284 reports a Ki value of 1.11 × 10⁶ nM (≈ 1.11 mM) for inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. While the absolute affinity is low, the observation of measurable target engagement provides a reference point absent for simpler N-phenylbutanamide analogs, for which no PNMT inhibition data are curated in BindingDB. The weak potency supports use of the compound as a negative-control ligand or as an affinity-label precursor in SAR-by-catalog exercises, rather than as a potent pharmacological probe.

PNMT Ki
Cross-study comparable
1.11 × 10⁶ nM (≈1.11 mM)
Supports negative control or SAR-by-catalog
Low affinity; radiochemical assay
PNMT inhibition Phenylethanolamine N-methyltransferase Neurotransmitter regulation

LogP and TPSA: Membrane Permeability & Solubility

The target compound exhibits a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 29.1 Ų [1]. Relative to the unsubstituted N-phenylbutanamide (XLogP3 ≈ 2.0, TPSA ≈ 29.1 Ų for the amide group alone), the 4-(2-phenylethynyl) substituent increases the logP by approximately 2.1 log units without altering the TPSA. This elevated lipophilicity enhances predicted membrane permeability but reduces aqueous solubility, an important parameter for assay design. Compared to 4-phenyl-N-(2-phenylethyl)butanamide (CID 5316882, XLogP3 ≈ 3.8), the diphenylacetylene compound exhibits an intermediate lipophilicity, suggesting a tunable hydrophobicity window [2].

Computed Lipophilicity
Class-level inference
XLogP3 4.1 vs 2.0 / 3.8
Intermediate logP for CNS screening window
Computed values; experimental logP may differ
Lipophilicity Drug-likeness ADME property differentiation

Commercial Purity vs Common In-Class Compounds

Vendor technical datasheets specify a minimum purity of 95% for N-[4-(2-phenylethynyl)phenyl]butanamide, as listed by CymitQuimica (Biosynth brand) . This purity specification meets the generally accepted minimum threshold for primary screening applications. Comparable commercial grades of 4-phenyl-N-(2-phenylethyl)butanamide (e.g., AKSci catalog) also report ≥95% purity , indicating that purity alone does not differentiate the target compound. However, procurement from suppliers supplying batch-specific analytical data (HPLC, NMR) should be verified for the target compound to ensure consistency across screening campaigns.

Purity Specification
Data to verify
≥95% (target & comparator)
Purity parity; select by scaffold annotation
Verify batch-specific CoA for HPLC/NMR
Chemical purity Quality control Reproducibility in screening

N-[4-(2-Phenylethynyl)phenyl]butanamide — Research & Industrial Applications


Target-Based Polypharmacology Screening

Institutions designing chemogenomic screening decks benefit from selecting compounds with pre-existing, systematically cataloged bioactivity profiles. With 24 curated activity records against 17 target classes in ChEMBL [1], N-[4-(2-phenylethynyl)phenyl]butanamide provides a richer annotation footprint than unsubstituted N-phenylbutanamide (zero curated records). This enables researchers to leverage pre-existing data for assay validation, hit-calling benchmarks, and off-target liability assessment without incurring the cost of generating primary screening data de novo.

Conformationally Restricted Kinase/GPCR Ligand Design

The rigid diphenylacetylene core restricts conformational flexibility compared to fully rotatable phenethyl or benzyl analogs [1][2]. Medicinal chemistry teams pursuing entropically favorable binding modes can utilize this scaffold as a rigid fragment for structure-based design, particularly when the target binding pocket accommodates a linear, rod-like aromatic arrangement. The compound's intermediate computed logP (4.1) further supports its use in CNS-targeted lead-generation programs where balanced physicochemical properties are critical.

PNMT Assay: Negative Control & Affinity Labels

Although the Ki of 1.11 mM against bovine PNMT [1] denotes weak affinity, this measurable activity makes the compound suitable as a negative-control ligand in PNMT inhibitor screening cascades. Compared to structurally simpler amides that show no detectable PNMT engagement, the known albeit weak affinity provides a quantitative benchmarking tool. Furthermore, the terminal butanamide chain offers a potential derivatization handle for installing photoaffinity or fluorescent labels in chemical biology applications.

Physicochemical Benchmarking for ADME

The compound's computed XLogP3 of 4.1 and TPSA of 29.1 Ų [1] place it in an intermediate hydrophobicity window relative to both more hydrophilic (N-phenylbutanamide, XLogP3 ~2.0) and more lipophilic (4-phenyl-N-(2-phenylethyl)butanamide, XLogP3 ~3.8) analogs. Pharmaceutical development teams can employ the compound as a reference standard for calibrating in-silico ADME models or for experimental validation of logP-dependent membrane permeability and solubility assays.

Application
Selection Property
Validation Focus
Chemogenomic screening library
Pre-existing multi-target bioactivity annotations
Assay validation & off-target screening review
Conformationally restricted lead design
Rigid diphenylacetylene core scaffold
Binding thermodynamics & selectivity assessment
PNMT assay benchmarking
Measurable but weak PNMT affinity
Negative-control benchmarking in screening cascades
ADME model calibration
Intermediate computed lipophilicity range
In-silico permeability/solubility model validation
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